

Syringopicroside: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Syringopicroside	
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Abstract

Syringopicroside, a prominent iridoid glycoside isolated from various Syringa species, has garnered significant interest for its diverse pharmacological activities, notably its antibacterial properties. A thorough understanding of its chemical architecture, including its intricate stereochemistry, is paramount for structure-activity relationship studies, synthetic endeavors, and the development of novel therapeutic agents. This technical guide provides a detailed exposition of the chemical structure and stereochemical configuration of **Syringopicroside**, supported by available spectroscopic data. Furthermore, it outlines comprehensive experimental protocols for its extraction and purification, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Stereochemistry

Syringopicroside is a complex molecule characterized by a central iridoid skeleton glycosidically linked to a glucose moiety and esterified with a derivative of phenethyl alcohol.

Molecular Formula: C24H30O11[1]

IUPAC Name: 2-(4-hydroxyphenyl)ethyl (1S,4aS,7R,7aS)-7-methyl-6-oxo-1- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-



cyclopenta[c]pyran-4-carboxylate

The IUPAC name precisely defines the absolute configuration at each of the nine chiral centers within the molecule, which is crucial for its biological activity. The core structure consists of a cyclopentapyran ring system, characteristic of iridoids.

Structural Elucidation: The structure of **Syringopicroside** has been primarily elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Stereochemical Configuration

The stereochemistry of **Syringopicroside** is explicitly defined in its IUPAC name:

- Iridoid Core: The cyclopentapyran ring system possesses four contiguous chiral centers at positions 1, 4a, 7, and 7a, with the configurations 1S, 4aS, 7R, and 7aS, respectively.
- Glucose Moiety: The glucose unit is in the pyranose form and is attached to the iridoid core via an O-glycosidic bond at C-1. The stereocenters of the glucose moiety are 2S, 3R, 4S, 5S, and 6R, corresponding to a β-D-glucopyranosyl unit.

Quantitative Data

The following tables summarize the key quantitative data available for **Syringopicroside**.

Table 1: Physicochemical Properties

Property	Value -	Reference
Molecular Weight	494.49 g/mol	
Exact Mass	494.17881177 Da	
Molecular Formula	C24H30O11	[1]

Table 2: Spectroscopic Data



Technique	Data	Reference(s)
High-Resolution Mass Spectrometry (HR-MS)		
m/z [M-H] ⁻	493.0 Da	[1]
¹ H-NMR (Proton NMR)	Specific chemical shift and coupling constant data not available in the searched literature.	
¹³ C-NMR (Carbon NMR)	Specific chemical shift data not available in the searched literature.	•
Optical Rotation		
Specific Rotation ([α]D)	Specific value not available in the searched literature.	

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of **Syringopicroside** from its natural source, primarily the leaves of Syringa oblata.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of **Syringopicroside** from plant material.

Materials and Equipment:

- Dried and powdered leaves of Syringa oblata
- Deionized water
- · Ultrasonic cell breaker
- Beakers



Filtration apparatus

Protocol:

- Weigh 1.0 g of S. oblata leaf powder and place it into a beaker.
- Add a specific volume of deionized water to achieve the desired liquid-to-solid ratio (e.g., 63 mL/g).
- Immerse the ultrasonic sensor probe approximately 1.5 cm below the liquid surface.
- Set the ultrasonic parameters to the optimized conditions:
 - Ultrasonic Power: 835 W
 - Ultrasonic Time: 63 minutes
 - Temperature: 60 °C
- After the extraction is complete, filter the mixture to separate the extract from the plant residue.
- The resulting aqueous extract can then be concentrated for further purification.

Purification by Macroporous Resin Chromatography

This technique is effective for the enrichment and purification of **Syringopicroside** from the crude extract.

Materials and Equipment:

- Crude Syringopicroside extract
- HPD-500 or D141 macroporous resin
- Chromatography column
- Deionized water



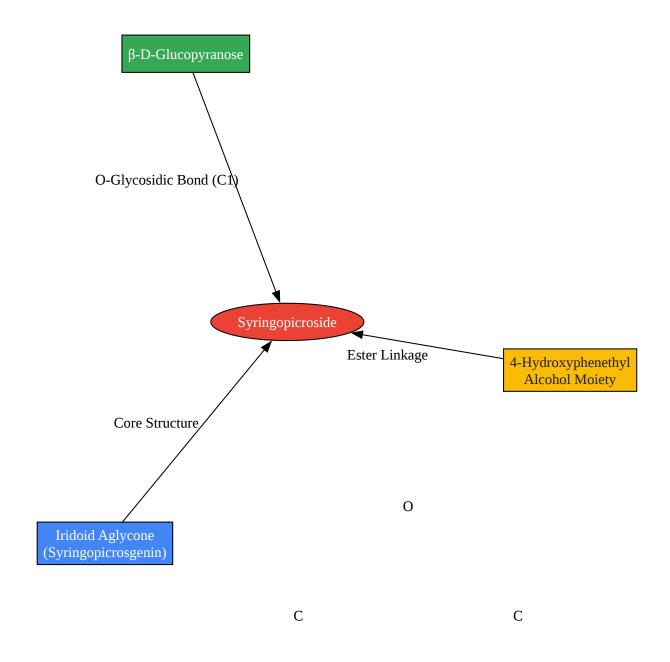
- Ethanol
- Ethyl acetate
- Peristaltic pump

Protocol:

- Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol and then
 washing thoroughly with deionized water to remove any impurities. Pack the resin into a
 chromatography column.
- Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 6.21 mg/mL. Load 30 mL of the sample solution onto the prepared HPD-500 resin column at a flow rate of 1.5 mL/min.
- Washing: Wash the column with 5 bed volumes (BV) of deionized water to remove unbound impurities such as sugars and polar compounds.
- Elution: Elute the adsorbed **Syringopicroside** from the column using 5 BV of 40% aqueous ethanol solution at a flow rate of 2 mL/min.
- Liquid-Liquid Extraction: Collect the eluate and perform liquid-liquid extraction three times with an equal volume of ethyl acetate (50 mL each time, 20 minutes of extraction).
- Final Product: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the purified Syringopicroside. The purity can be assessed by HPLC.
 After one run with D141 resin, the content of syringopicroside was increased 24-fold from 2.32% to 55.74% with a recovery yield of 92.16%.

Visualizations Chemical Structure of Syringopicroside



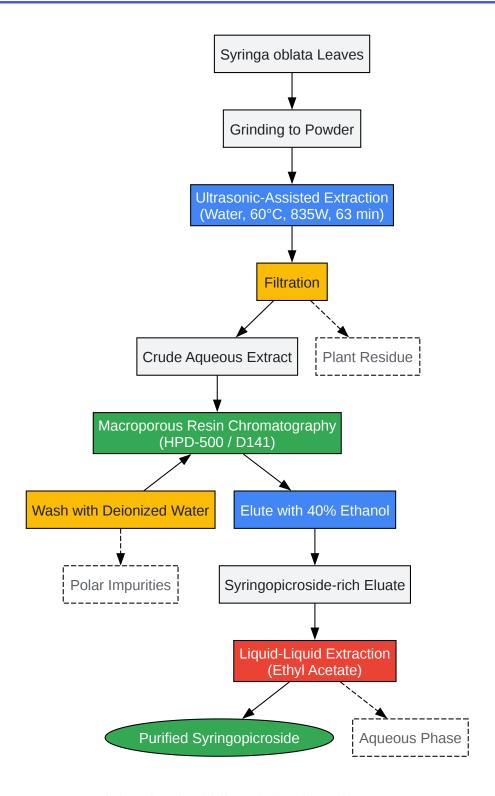


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Caption: Logical relationship of the core components of **Syringopicroside**.

Experimental Workflow for Syringopicroside Isolation





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Caption: Workflow for the isolation and purification of **Syringopicroside**.



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